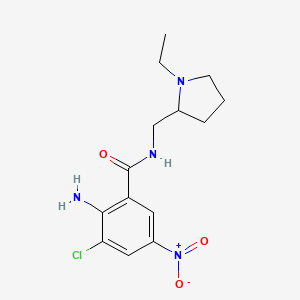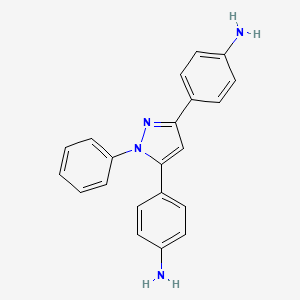
Ethenebis(triphenylphosphine)nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenebis(triphenylphosphine)nickel is an organometallic compound that features a nickel center coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenebis(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and ethylene in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel center. The reaction conditions often involve refluxing the mixture in a suitable solvent like tetrahydrofuran or dichloromethane.
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenebis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, such as phosphites or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Applications De Recherche Scientifique
Ethenebis(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the modeling of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of nickel-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which ethenebis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The triphenylphosphine ligands play a crucial role in stabilizing the nickel center and modulating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphine)nickel(II) chloride
- Bis(triphenylphosphine)nickel(0)
- Nickel(II) acetylacetonate
Uniqueness
Ethenebis(triphenylphosphine)nickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of the ethylene ligand allows for unique catalytic properties, particularly in reactions involving olefins.
Propriétés
Formule moléculaire |
C38H34NiP2 |
|---|---|
Poids moléculaire |
611.3 g/mol |
Nom IUPAC |
ethene;nickel;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C2H4.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; |
Clé InChI |
FTNAYPLICVXRBN-UHFFFAOYSA-N |
SMILES canonique |
C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)


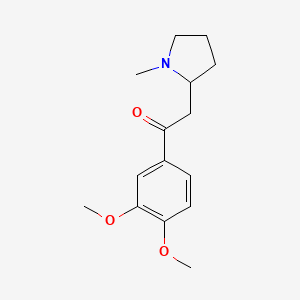
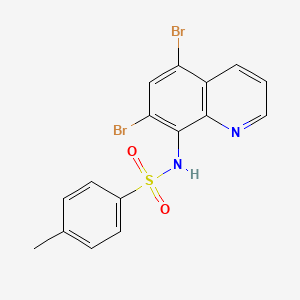

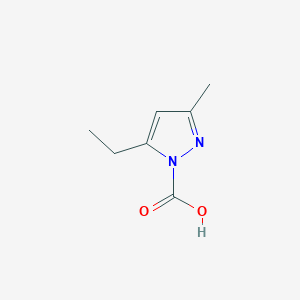
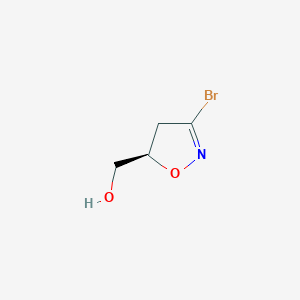
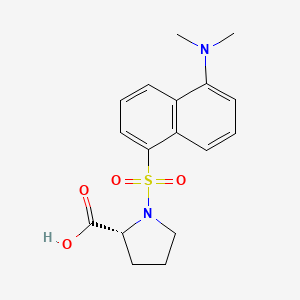
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

